molecular formula C18H27F B12540085 2-Fluoro-1-propyl-4-(4-propylcyclohexyl)benzene CAS No. 866947-41-3

2-Fluoro-1-propyl-4-(4-propylcyclohexyl)benzene

Cat. No.: B12540085
CAS No.: 866947-41-3
M. Wt: 262.4 g/mol
InChI Key: LGWVAUFBZJMNRT-UHFFFAOYSA-N
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Description

2-Fluoro-1-propyl-4-(4-propylcyclohexyl)benzene is a fluorinated aromatic compound with a unique structure that includes a benzene ring substituted with a fluoro group, a propyl group, and a propylcyclohexyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-propyl-4-(4-propylcyclohexyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorobenzene, propyl bromide, and cyclohexyl bromide.

    Grignard Reaction: A Grignard reagent is prepared by reacting propyl bromide with magnesium in anhydrous ether. This reagent is then reacted with fluorobenzene to introduce the propyl group onto the benzene ring.

    Cyclohexylation: The resulting intermediate is further reacted with cyclohexyl bromide in the presence of a suitable catalyst to introduce the propylcyclohexyl group.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and efficiency, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-propyl-4-(4-propylcyclohexyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert ketones or aldehydes back to alcohols.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Fluoro-1-propyl-4-(4-propylcyclohexyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-1-propyl-4-(4-propylcyclohexyl)benzene involves its interaction with molecular targets such as enzymes, receptors, or cell membranes. The fluoro group can enhance the compound’s binding affinity to specific targets, while the propyl and propylcyclohexyl groups can influence its hydrophobic interactions and overall molecular stability .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-(4-propylcyclohexyl)benzonitrile: Similar structure with a nitrile group instead of a propyl group.

    1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene: Contains additional fluoro and butoxy groups.

    3,4-Difluoro-4’-(trans-4-propylcyclohexyl)biphenyl: Features a biphenyl structure with additional fluoro groups.

Uniqueness

2-Fluoro-1-propyl-4-(4-propylcyclohexyl)benzene is unique due to its specific combination of fluoro, propyl, and propylcyclohexyl groups, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications in advanced materials and liquid crystal technologies .

Properties

CAS No.

866947-41-3

Molecular Formula

C18H27F

Molecular Weight

262.4 g/mol

IUPAC Name

2-fluoro-1-propyl-4-(4-propylcyclohexyl)benzene

InChI

InChI=1S/C18H27F/c1-3-5-14-7-9-15(10-8-14)17-12-11-16(6-4-2)18(19)13-17/h11-15H,3-10H2,1-2H3

InChI Key

LGWVAUFBZJMNRT-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2=CC(=C(C=C2)CCC)F

Origin of Product

United States

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